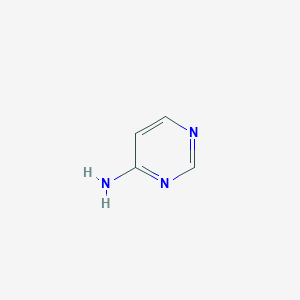

4-Aminopyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRRZWATULMEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207841 | |

| Record name | 4-Aminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-54-8 | |

| Record name | 4-Aminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU3262X8CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the CNS Mechanism of Action of 4-Aminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 4-aminopyrimidine (B60600) (4-AP) within the central nervous system (CNS). It is designed to be a resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential and underlying molecular interactions of this compound. This document delves into the well-established role of 4-AP as a potassium channel blocker and explores the downstream consequences for neuronal excitability, synaptic transmission, and its implications for various neurological disorders.

Core Mechanism of Action: Blockade of Voltage-Gated Potassium Channels

The principal mechanism of action of 4-aminopyrimidine in the central nervous system is the blockade of voltage-gated potassium (K+) channels.[1][2] This action is dose-dependent and particularly affects fast voltage-gated potassium channels.[1] In healthy myelinated axons, these K+ channels are typically located in the internodal membrane and are shielded by the myelin sheath.[3] However, in demyelinated axons, as seen in conditions like multiple sclerosis, these channels become exposed.[3][4][5]

During an action potential in a demyelinated axon, the exposed K+ channels can lead to an excessive leakage of potassium ions, which can shunt the axonal current and lead to conduction block.[3] By blocking these exposed potassium channels, 4-AP prolongs the nerve action potential and inhibits repolarization.[3] This extended depolarization allows for a more effective propagation of the action potential along the demyelinated axon, thereby restoring nerve impulse conduction.[3][6][7]

Beyond its effects on demyelinated axons, 4-AP also enhances neuro-neuronal and neuromuscular transmission in normally myelinated neurons.[3] This broader effect contributes to its potential therapeutic applications in a range of neurological conditions.[8]

Effects on Neuronal Excitability and Synaptic Transmission

The blockade of potassium channels by 4-aminopyrimidine leads to a significant increase in neuronal excitability.[3] By reducing the repolarizing potassium current, 4-AP broadens the action potential, which in turn increases the duration of calcium influx through voltage-gated calcium channels at the presynaptic terminal.[9] This enhanced calcium entry facilitates the release of various neurotransmitters into the synaptic cleft.[3][10]

Studies have demonstrated that 4-AP enhances the release of several key neurotransmitters in the CNS, including:

-

Glutamate (B1630785) [3][11][12]

-

Dopamine [3]

This broad-spectrum enhancement of neurotransmitter release underlies many of the physiological and therapeutic effects of 4-AP, as well as some of its adverse effects. For instance, the heightened release of excitatory neurotransmitters like glutamate can contribute to the proconvulsant properties of 4-AP at higher concentrations.[2][3][13]

Therapeutic Implications in Neurological Disorders

The ability of 4-aminopyrimidine to restore conduction in demyelinated axons and enhance synaptic transmission has led to its investigation and use in several neurological disorders.

-

Multiple Sclerosis (MS): 4-AP (as dalfampridine) is approved for the symptomatic treatment of walking impairment in patients with MS.[1][3] By improving action potential conduction in demyelinated pathways in the brain and spinal cord, it can lead to improvements in motor function.[4][7]

-

Spinal Cord Injury (SCI): 4-AP has shown the potential to produce modest functional recovery in individuals with spinal cord injuries by restoring conduction in surviving, demyelinated axons.[14][15]

-

Other Conditions: The pharmacological properties of 4-AP have prompted investigations into its therapeutic potential for other disorders of neuromuscular transmission.[3]

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of 4-aminopyrimidine.

| Parameter | Value | Cell Type/System | Reference |

| IC50 for Kv1.1 | 3.6 µmol/L (for Nerispirdine, an analog) | Cloned human K+ channels in CHO cells | [16] |

| IC50 for Kv1.2 | 3.7 µmol/L (for Nerispirdine, an analog) | Cloned human K+ channels in CHO cells | [16] |

| IC50 for mKv1.1 (extracellular) | 147 µM | Cloned mouse K+ channels in CHO cells | [17] |

| IC50 for mKv1.1 (intracellular) | 117 µM | Cloned mouse K+ channels in CHO cells | [17] |

| IC50 for Na+ channels | 11.9 µmol/L (for Nerispirdine, an analog) | Human SH-SY5Y cells | [16] |

| Species | Dose | Route of Administration | Observed Effect | Reference |

| Rat | 5.6 to 7.2 mg/kg | Systemic | Partial reversal of slowed conduction velocity in demyelinated CNS | [18] |

| Mouse | 10 mg/kg | Intraperitoneal | Induction of explicit seizure activity | [13] |

| Cat | 0.5 to 1.0 mg/kg | Intravenous | Increased background firing rate of sympathetic preganglionic neurons | [19] |

| Guinea Pig | 2 mg/kg | Intramuscular | Elevated heart and respiratory rates | [10] |

| Dog | 1.0 mg/kg | Intravenous | Antagonism of neuromuscular blockade | [20] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for K+ Channel Blockade

This protocol describes the methodology for assessing the inhibitory effect of 4-aminopyridine (B3432731) on voltage-gated potassium channels expressed in a heterologous system (e.g., Chinese Hamster Ovary (CHO) cells).[16][17]

Methodology:

-

Cell Culture and Transfection:

-

Culture CHO cells in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

-

Transfect cells with plasmids encoding the specific human K+ channel subunits of interest (e.g., Kv1.1, Kv1.2) using a suitable transfection reagent.

-

Co-transfect with a marker gene (e.g., GFP) to identify successfully transfected cells.

-

Allow 24-48 hours for channel expression.

-

-

Electrophysiological Recording:

-

Prepare an external recording solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with pH adjusted to 7.4.

-

Prepare an internal pipette solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with pH adjusted to 7.2.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Transfer a coverslip with adherent transfected cells to a recording chamber on the stage of an inverted microscope.

-

Establish a giga-ohm seal between the patch pipette and the cell membrane of a GFP-positive cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Elicit K+ currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms).

-

-

Drug Application and Data Analysis:

-

Record baseline K+ currents.

-

Perfuse the recording chamber with the external solution containing various concentrations of 4-aminopyrimidine.

-

Record K+ currents in the presence of the drug.

-

Measure the peak outward current at a specific voltage step (e.g., +40 mV) before and after drug application.

-

Calculate the percentage of current inhibition for each concentration of 4-AP.

-

Plot the concentration-response curve and fit the data to a Hill equation to determine the IC50 value.

-

Neurotransmitter Release Assay from Synaptosomes

This protocol outlines a method to measure the effect of 4-aminopyridine on the release of radiolabeled neurotransmitters from isolated nerve terminals (synaptosomes).[11]

Methodology:

-

Synaptosome Preparation:

-

Euthanize a mouse and rapidly dissect the brain on ice.

-

Homogenize the brain tissue in a buffered sucrose (B13894) solution.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer.

-

-

Radiolabeling of Neurotransmitters:

-

Incubate the synaptosomal suspension with a radiolabeled neurotransmitter precursor (e.g., [3H]choline for acetylcholine, [3H]GABA for GABA).

-

Allow sufficient time for the uptake and conversion of the precursor into the radiolabeled neurotransmitter.

-

Wash the synaptosomes to remove excess radiolabel.

-

-

Superfusion and Release Experiment:

-

Place a small aliquot of the radiolabeled synaptosomes onto a filter in a superfusion chamber.

-

Superfuse the synaptosomes with a physiological buffer at a constant flow rate.

-

Collect fractions of the superfusate at regular intervals.

-

Establish a stable baseline of spontaneous neurotransmitter release.

-

Switch to a superfusion buffer containing 4-aminopyrimidine at the desired concentration.

-

Continue collecting fractions to measure drug-evoked release.

-

At the end of the experiment, stimulate the synaptosomes with a high potassium solution to induce depolarization-evoked release as a positive control.

-

-

Data Analysis:

-

Determine the radioactivity in each collected fraction using liquid scintillation counting.

-

Express the release of the radiolabeled neurotransmitter as a percentage of the total radioactivity present in the synaptosomes at the beginning of the collection period.

-

Compare the rate of neurotransmitter release before, during, and after the application of 4-aminopyrimidine.

-

Visualizations

Caption: Signaling pathway of 4-aminopyrimidine in the CNS.

Caption: Experimental workflow for patch-clamp analysis of 4-AP.

Caption: Logical relationship of 4-AP's effects.

References

- 1. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 4. neurology.org [neurology.org]

- 5. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Effects of 4-aminopyridine on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of 4-aminopyridine on transmitter release in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Motor Alterations Induced by Chronic 4-Aminopyridine Infusion in the Spinal Cord In vivo: Role of Glutamate and GABA Receptors [frontiersin.org]

- 13. Electrophysiological and behavioral properties of 4-aminopyridine-induced epileptic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Aminopyridine-sensitive neurologic deficits in patients with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Plasma and cerebrospinal fluid concentrations of 4-aminopyridine following intravenous injection and metered intrathecal delivery in canines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of 4-aminopyridine in experimental CNS demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of 4-aminopyridine on sympathetic preganglionic neuron activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Aminopyrimidine Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminopyrimidine (B60600) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. As a key structural motif in numerous clinically relevant drugs, this scaffold has demonstrated immense potential in the development of novel therapeutic agents targeting a diverse array of diseases, including cancer, infectious diseases, and neurological disorders. Its ability to form crucial hydrogen bond interactions with various biological targets, coupled with the synthetic tractability that allows for facile derivatization, makes the 4-aminopyrimidine nucleus a cornerstone in modern drug design and discovery. This technical guide provides a comprehensive overview of the biological activities of the 4-aminopyrimidine scaffold, with a focus on its role as a kinase inhibitor, as well as its antimicrobial and antiviral properties. Detailed experimental protocols for the synthesis and biological evaluation of 4-aminopyrimidine derivatives are provided, along with visualizations of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Biological Activities of the 4-Aminopyrimidine Scaffold

The 4-aminopyrimidine scaffold is most renowned for its potent inhibitory activity against a wide range of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[1] Beyond its application in oncology, derivatives of this scaffold have also shown promise as antimicrobial and antiviral agents.

Anticancer Activity: A Kinase Inhibition Powerhouse

The 4-aminopyrimidine core serves as a bioisostere for the adenine (B156593) base of ATP, enabling it to effectively compete for the ATP-binding site of various kinases. This competitive inhibition mechanism is central to its anticancer effects.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

Derivatives of the 4-aminopyrimidine scaffold have been extensively developed as inhibitors of EGFR, a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC).[2][3] These inhibitors can effectively block the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.[4][5] For instance, certain 4-amino pyrazolopyrimidine derivatives have demonstrated potent inhibitory activity against drug-resistant EGFR mutants like L858R/T790M, with IC50 values in the nanomolar range.[4]

2. Cyclin-Dependent Kinase (CDK) Inhibition:

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[6] 4-Aminopyrimidine-based compounds have been successfully designed as potent and selective CDK inhibitors.[7][8] For example, a series of 2,4-diaminopyrimidine (B92962) derivatives have been identified as potent CDK7 inhibitors, with one compound exhibiting an IC50 value of 7.21 nM and high selectivity over other CDKs.[8] Another study reported a 6-cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine scaffold with potent CDK2 inhibitory activity.[7]

3. Bruton's Tyrosine Kinase (BTK) Inhibition:

BTK is a crucial component of the B-cell receptor signaling pathway and is a validated therapeutic target in B-cell malignancies.[9] Several 4-aminopyrazolopyrimidine derivatives have been developed as potent BTK inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[9]

4. Src Kinase Inhibition:

Src is a non-receptor tyrosine kinase involved in various cellular processes, including proliferation, migration, and survival.[9] 4-Aminopyrazolopyrimidine derivatives have been identified as potent Src inhibitors, with some compounds showing IC50 values as low as 0.9 nM.[9]

5. Other Kinase Targets:

The versatility of the 4-aminopyrimidine scaffold extends to the inhibition of other important kinases, including:

-

Fibroblast Growth Factor Receptor (FGFR) [9]

-

FMS-like Tyrosine Kinase 3 (FLT3) [9]

-

Insulin-like Growth Factor 1 Receptor (IGF-1R) [9]

Antimicrobial and Antiviral Activities

Beyond its prominent role in cancer therapy, the 4-aminopyrimidine scaffold has also demonstrated promising antimicrobial and antiviral properties.

1. Antimicrobial Activity:

Several studies have reported the synthesis of 4-aminopyrimidine derivatives with significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[12][13] The specific substitutions on the pyrimidine (B1678525) ring have been shown to influence the potency and spectrum of antimicrobial activity.[12]

2. Antiviral Activity:

The 4-aminopyrimidine scaffold has been explored for the development of antiviral agents.[14] For instance, certain pyrimidine derivatives have shown the ability to inhibit the replication of influenza A virus.[14] The mechanism of action for some antiviral pyrimidines involves the inhibition of viral entry and replication processes.[15]

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for a selection of 4-aminopyrimidine derivatives against various targets.

Table 1: Kinase Inhibitory Activity of 4-Aminopyrimidine Derivatives

| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference |

| 4-Aminopyrazolopyrimidine derivative (Compound 32) | BTK | 0.17 | [9] |

| 4-Aminopyrazolopyrimidine derivative (Compound 32) | EGFR | 0.21 | [9] |

| 4-Aminopyrazolopyrimidine derivative (AD-80) | RET | 4 | [9] |

| 4-Aminopyrazolopyrimidine derivative (PP1) | LCK | 3-6 | [9] |

| 4-Aminopyrazolopyrimidine derivative (PP2) | Fyn | 3-6 | [9] |

| 4-Aminopyrazolopyrimidine derivative (Compound 47) | Src | 0.9 | [9] |

| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivative (Compound 3) | FGFR1 | 115 | [9] |

| Pyrrolo[2,3-d]pyrimidine derivative (NVP-AEW541) | IGF-1R | 86 | [9] |

| Pyrrolo[2,3-d]pyrimidine derivative (NVP-ADW742) | IGF-1R | 170 | [9] |

| Pyrrolo[2,3-d]pyrimidine derivative (Compound 23) | IGF-1R | 12 | [9] |

| 4-Aminopyrazolopyrimidine derivative (Compound 13) | EGFRT790M/C797S | < 1 | [9] |

| 4-Aminopyrazolopyrimidine derivative (Compound 14) | EGFRT790M/C797S | 1.9 | [9] |

| 4-Aminopyrazolopyrimidine derivative (Compound 15) | EGFRT790M/C797S | 1.9 | [9] |

| 4-Aminopyrazolopyrimidine derivative | EGFRL858R/T790M | < 0.3 | [4] |

| 2,4-Diaminopyrimidine derivative (Compound 22) | CDK7 | 7.21 | [8] |

| Pyridothieno[3,2-d]pyrimidin-4-amine derivative (Compound 5a) | EGFR | 36.7 | [2] |

| 4-Aminopyrimidine derivative (AZ23) | TrkA | 2 | [11] |

| 4-Aminopyrimidine derivative (AZ23) | TrkB | 8 | [11] |

| Dual CDK-Trk inhibitor (Compound 7) | CDK2/cyA | 45 | [11] |

| Dual CDK-Trk inhibitor (Compound 7) | TrkA | 53 | [11] |

| 4-Amino-thieno[2,3-d]pyrimidine derivative | Tie-2 | 70 | [16] |

| 4-Amino-thieno[2,3-d]pyrimidine derivative | Aurora B | 0.2 | [16] |

| Aminopyrimidine hybrid (Compound 6c) | EGFR-TK | 900 | [5] |

| Aminopyrimidine hybrid (Compound 10b) | EGFR-TK | 700 | [5] |

Table 2: Antiproliferative Activity of 4-Aminopyrimidine Derivatives

| Compound/Scaffold | Cell Line | IC50 (µM) | Reference |

| 4-Aminopyrazolopyrimidine derivative (Compound 27) | Mino (MCL) | 0.4 | [9] |

| 4-Aminopyrazolopyrimidine derivative (Compound 27) | Jeko-1 (MCL) | 0.4 | [9] |

| 4-Aminopyrazolopyrimidine derivative (Compound 27) | Z138 (MCL) | 0.4 | [9] |

| 4-Aminopyrazolopyrimidine derivative (Compound 27) | Maver (MCL) | 0.4 | [9] |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 (Breast Cancer) | 0.013 | [16] |

| Aminopyrimidine hybrid (Compound 6c) | MCF-7 (Breast Cancer) | 37.7 | [5] |

| Aminopyrimidine hybrid (Compound 10b) | MCF-7 (Breast Cancer) | 31.8 | [5] |

| 4-Aminopyridine derivative (Compound 10a) | - | 0.25 | [17] |

| Aminopyrimidine derivative (13g) | - | 1.4 | [18] |

Experimental Protocols

General Synthesis of 4-Aminopyrimidine Derivatives

A common and versatile method for the synthesis of the 4-aminopyrimidine scaffold involves the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine (B92328) or a substituted guanidine. A representative one-pot, three-component synthesis is described below.

Synthesis of 2,4-Diamino-6-phenylpyrimidine-5-carbonitrile [19]

-

Reaction Setup: In a round-bottom flask, combine an equimolar mixture of benzaldehyde (B42025) (10 mmol), malononitrile (B47326) (10 mmol), and a catalytic amount of a suitable base (e.g., piperidine (B6355638) or a solid base like MgO) in ethanol (B145695) (20 mL).

-

Initial Stirring: Stir the mixture mechanically at room temperature for 10-15 minutes.

-

Addition of Guanidine: Add guanidine hydrochloride (10 mmol) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water.

-

Neutralization and Isolation: Neutralize the mixture with a dilute acid (e.g., 1:1 HCl) to precipitate the product.

-

Purification: Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2,4-diamino-6-phenylpyrimidine-5-carbonitrile.

Biological Evaluation Protocols

1. Kinase Inhibition Assay (General Protocol using ADP-Glo™) [1][10]

This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

-

Compound Preparation: Prepare serial dilutions of the 4-aminopyrimidine derivative in DMSO.

-

Reaction Setup: In a 384-well plate, add the test compound, the target kinase enzyme in kinase buffer, and pre-incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for a specified time (e.g., 120 minutes) at room temperature.

-

Reaction Termination: Stop the reaction by adding a stop solution containing TR-FRET detection reagents.

-

Signal Detection: Incubate the plate in the dark for 60 minutes at room temperature and then read the plate on a TR-FRET compatible plate reader.

-

Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.

2. Cell Viability and Cytotoxicity Assay (MTT Assay) [12]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 4-aminopyrimidine derivative and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control (vehicle-treated) cells and determine the IC50 value.

3. Antiviral Plaque Reduction Assay [9]

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

-

Cell Seeding: Seed a confluent monolayer of host cells in 6-well plates.

-

Infection: Infect the cells with a known titer of the virus and allow for adsorption.

-

Compound Treatment: After the adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of the test compound.

-

Incubation: Incubate the plates until viral plaques are visible.

-

Staining: Fix and stain the cells with a suitable dye (e.g., crystal violet) to visualize the plaques.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by 4-aminopyrimidine derivatives and a general workflow for their biological evaluation.

Signaling Pathway Diagrams

Caption: EGFR signaling pathway and its inhibition.

Caption: PI3K/Akt/mTOR signaling pathway.

References

- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BTK signaling pathway [pfocr.wikipathways.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 15. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 18. jetir.org [jetir.org]

- 19. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of the 4-Aminopyrimidine Scaffold: An In-depth Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopyrimidine (B60600) core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically successful and promising therapeutic agents. Its inherent ability to form crucial hydrogen bond interactions with the hinge region of protein kinases has cemented its role as a cornerstone in the design of kinase inhibitors. This technical guide provides a comprehensive overview of the 4-aminopyrimidine building block, detailing its synthesis, biological significance, and application in the development of targeted therapies.

Introduction to the 4-Aminopyrimidine Scaffold

The pyrimidine (B1678525) ring is a fundamental component of nucleic acids, making it a biocompatible and synthetically accessible starting point for drug design.[1] The addition of an amino group at the 4-position endows the scaffold with the ability to act as a bioisostere for adenine, the natural ligand for ATP-binding sites in kinases.[2][3] This mimicry allows 4-aminopyrimidine derivatives to competitively inhibit the binding of ATP, thereby modulating kinase activity and interfering with downstream signaling pathways implicated in various diseases, most notably cancer.[4][5]

Derivatives of 4-aminopyrimidine, particularly the fused pyrazolo[3,4-d]pyrimidine system, have demonstrated remarkable success as inhibitors of a wide range of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Bruton's Tyrosine Kinase (BTK).[2][4] Modifications to this core structure have led to the development of highly potent and selective inhibitors with improved pharmacokinetic profiles.[4]

Therapeutic Applications and Key Molecular Targets

The versatility of the 4-aminopyrimidine scaffold is evident in the diversity of its biological targets and therapeutic applications.

Kinase Inhibition in Oncology

A significant number of kinase inhibitors approved for cancer treatment or in clinical development feature a 4-aminopyrimidine or a related fused heterocyclic core. These compounds have shown efficacy against various malignancies by targeting key kinases that drive tumor growth, proliferation, and survival.[2][4][5]

Table 1: Representative Kinase Inhibitors Featuring a 4-Aminopyrimidine-Related Scaffold

| Compound | Target Kinase(s) | Indication(s) | IC50 Values |

| Rogaratinib | FGFR1, FGFR2, FGFR3, FGFR4 | Urothelial Carcinoma, Cholangiocarcinoma | FGFR1: 15 nM, FGFR2: <1 nM, FGFR3: 19 nM, FGFR4: 33 nM[4] |

| Acalabrutinib | BTK | Mantle Cell Lymphoma, Chronic Lymphocytic Leukemia | 36 nM[4] |

| PP1 | LCK, Fyn | (Research Tool) | 3-6 nM[4] |

| PP2 | LCK, Fyn | (Research Tool) | 3-6 nM[4] |

| AD-80 | RET, Src | (Preclinical) | RET: 4 nM[4] |

Other Therapeutic Areas

Beyond oncology, 4-aminopyrimidine derivatives are being explored for a range of other diseases. For instance, they have been investigated as inhibitors of Beta-secretase 1 (BACE1) for the treatment of Alzheimer's disease.[6]

Key Signaling Pathways Modulated by 4-Aminopyrimidine Derivatives

The therapeutic effects of 4-aminopyrimidine-based inhibitors are achieved through the modulation of critical intracellular signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in cell proliferation and survival.[5] Aberrant activation of this pathway is a common driver of non-small cell lung cancer (NSCLC).[5] 4-Aminopyrimidine-based inhibitors can block the ATP-binding site of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) pathway is crucial for cell growth, differentiation, and angiogenesis.[4] Genetic alterations in FGFRs are implicated in various cancers.[4] Rogaratinib, a pan-FGFR inhibitor with a 4-aminopyrazolopyrimidine core, effectively blocks this pathway.

BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[4] Acalabrutinib is a second-generation BTK inhibitor that covalently binds to Cys481 in the BTK active site, leading to irreversible inhibition.

Experimental Protocols

Synthesis of 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes a representative synthesis of a 4-aminopyrazolo[3,4-d]pyrimidine derivative, a key intermediate for many kinase inhibitors.[7]

Step 1: Synthesis of 5-Amino-4-cyanopyrazole

-

In a round-bottom flask, combine malononitrile (B47326) and triethyl orthoformate.

-

Heat the mixture under reflux.

-

After cooling, add hydrazine (B178648) hydrate (B1144303) to the reaction mixture.

-

The resulting precipitate, 5-amino-4-cyanopyrazole, is collected by filtration and can be used in the next step without further purification.[7]

Step 2: Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine

-

Combine 5-amino-4-cyanopyrazole and formamide (B127407) in a reaction vessel.

-

Heat the mixture to induce cyclization.

-

Upon cooling, the product, 4-amino-1H-pyrazolo[3,4-d]pyrimidine, will precipitate and can be collected by filtration.[7]

Step 3: Bromination of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine

-

Dissolve 4-amino-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent.

-

Add a brominating agent (e.g., N-bromosuccinimide) to the solution.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Isolate the product, 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine, through appropriate workup and purification procedures.[7]

Step 4: Suzuki Coupling to Yield 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

-

In a reaction vessel, combine 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine, (4-phenoxyphenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., DMF/water).

-

Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC).

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.

Kinase Inhibition Assay: ADP-Glo™ Kinase Assay for IC50 Determination

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8][9][10][11][12][13][14] This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

Test compound (inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection

Procedure:

-

Prepare Serial Dilutions of the Test Compound:

-

Prepare a 10-point serial dilution of the test compound in DMSO.

-

Further dilute the compound series in kinase buffer to achieve the desired final concentrations. Include a DMSO-only vehicle control.[8]

-

-

Set up the Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control to the appropriate wells.

-

Add 5 µL of a solution containing the kinase and its substrate in kinase buffer.

-

Initiate the reaction by adding 2.5 µL of ATP solution to each well. The final reaction volume is 10 µL.[8]

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes.[8]

-

-

Signal Detection:

-

Measure Luminescence:

-

Read the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot Analysis of EGFR Phosphorylation

Western blotting is a standard technique to assess the phosphorylation status of a protein, providing a direct measure of kinase inhibition in a cellular context.[2][5][15][16][17]

Materials:

-

EGFR-expressing cancer cell line (e.g., A431)

-

Cell culture medium and supplements

-

Test compound (inhibitor)

-

EGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat the cells with various concentrations of the test compound or vehicle control for a predetermined time (e.g., 2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[2]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using the BCA assay.[2]

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-EGFR primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Reprobing:

-

To normalize for protein loading, the membrane can be stripped and reprobed with an anti-total-EGFR antibody and subsequently with an antibody against a housekeeping protein (e.g., β-actin).[2]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-EGFR signal to the total EGFR signal.

-

Conclusion

The 4-aminopyrimidine scaffold continues to be a highly valuable building block in medicinal chemistry, particularly in the realm of kinase inhibitor design. Its favorable physicochemical properties, synthetic tractability, and inherent ability to engage with the ATP-binding site of kinases make it an attractive starting point for the development of novel therapeutics. The examples and protocols provided in this guide highlight the broad applicability of this scaffold and offer a foundation for researchers to design and evaluate new 4-aminopyrimidine-based compounds with the potential to address unmet medical needs.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. ulab360.com [ulab360.com]

- 10. promega.com [promega.com]

- 11. carnabio.com [carnabio.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 14. promega.com [promega.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Rise of 4-Aminopyrimidines: A Technical Guide to Their Role as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies in modern medicine has identified protein kinases as a pivotal class of enzymes in drug discovery, particularly in oncology. Their dysregulation is a common driver of numerous diseases. Within the vast landscape of kinase inhibitors, the 4-aminopyrimidine (B60600) scaffold has emerged as a privileged structure, forming the core of numerous clinically successful and promising investigational drugs. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of 4-aminopyrimidine derivatives as potent and selective kinase inhibitors, offering a valuable resource for researchers and drug development professionals.

The 4-Aminopyrimidine Scaffold: A Versatile Core for Kinase Inhibition

The 4-aminopyrimidine core is a versatile heterocyclic motif that has proven to be an excellent starting point for the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it a highly effective anchor for inhibitor binding.[1] Modifications at various positions of the pyrimidine (B1678525) ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of a diverse range of inhibitors targeting different kinase families.[2][3]

Targeting Key Kinase Families with 4-Aminopyrimidine Derivatives

The adaptability of the 4-aminopyrimidine scaffold has enabled the development of inhibitors against a wide array of kinase targets implicated in cancer and other diseases.

Tyrosine Kinase Inhibitors

Tyrosine kinases, both receptor and non-receptor types, are crucial mediators of cellular signaling pathways that control cell growth, proliferation, and differentiation.[2] Aberrant activation of these kinases is a hallmark of many cancers.

2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in EGFR are frequently observed in non-small cell lung cancer (NSCLC).[2] 4-Aminopyrimidine derivatives have been developed as potent EGFR inhibitors. For instance, covalent inhibitors have been designed to target the drug-resistant T790M mutant of EGFR, demonstrating significant potency.[2]

2.1.2. Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway is implicated in various cancers, including bladder and breast cancer.[2] The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold has been a fruitful starting point for developing potent FGFR inhibitors.[2] TAS-120, an irreversible FGFR inhibitor, is based on this scaffold and shows low nanomolar inhibitory activity against FGFR1-4.[2]

2.1.3. Bruton's Tyrosine Kinase (BTK) and Src Family Kinase Inhibitors

BTK is a critical component of the B-cell receptor signaling pathway, making it a key target in B-cell malignancies.[2] The 4-aminopyrazolopyrimidine scaffold has been instrumental in the design of potent BTK inhibitors.[2] Similarly, derivatives like PP1 and PP2, which feature a pyrazolo[3,4-d]pyrimidin-4-amine core, are potent inhibitors of Src family kinases such as LCK and Fyn.[2]

Serine/Threonine Kinase Inhibitors

Serine/threonine kinases play vital roles in cell cycle regulation, apoptosis, and inflammatory responses.

2.2.1. c-Jun N-terminal Kinase (JNK) Inhibitors

The JNK pathway is involved in various cellular processes, including inflammatory responses and cell death.[4] A series of novel aminopyrimidines have been developed as inhibitors of JNK1 and JNK2, demonstrating the therapeutic potential of targeting this pathway.[4][5]

2.2.2. Dual Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) Inhibitors

The simultaneous inhibition of BRD4, an epigenetic reader, and PLK1, a key regulator of mitosis, has shown synergistic effects in cancer treatment.[6] Novel aminopyrimidine-2,4-diones have been designed as dual inhibitors of BRD4 and PLK1, exhibiting potent cytotoxic activity against various cancer cell lines.[6]

Quantitative Analysis of Inhibitor Potency

The inhibitory activity of 4-aminopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). The following tables summarize the reported potencies of representative compounds against their target kinases.

| Compound/Scaffold | Target Kinase(s) | IC50 / Kd (nM) | Reference |

| FGFR Inhibitors | |||

| TAS-120 | FGFR1 | 3.9 | [2] |

| FGFR2 | 1.3 | [2] | |

| FGFR3 | 1.6 | [2] | |

| FGFR4 | 8.3 | [2] | |

| Rogaratinib (Compound 4) | FGFR1 | 15 | [2] |

| FGFR2 | < 1 | [2] | |

| FGFR3 | 19 | [2] | |

| FGFR4 | 33 | [2] | |

| Compound 2 | FGFR1 | < 0.3 | [2] |

| FGFR2 | 0.8 | [2] | |

| FGFR3 | 9.4 | [2] | |

| FGFR4 | 5.3 | [2] | |

| BTK/EGFR Inhibitors | |||

| Compound 32 | BTK | 0.17 | [2] |

| EGFR | 0.21 | [2] | |

| Src Family Kinase Inhibitors | |||

| PP1 (Compound 40) | LCK | 5 | [2] |

| Fyn | 4 | [2] | |

| PP2 (Compound 41) | LCK | 4 | [2] |

| Fyn | 5 | [2] | |

| RET Kinase Inhibitor | |||

| AD-80 (Compound 42) | RET | 4 | [2] |

| PI3K Inhibitors | |||

| Compound 56 | PI3Kα | 330 | [2] |

| PI3Kγ | 110 | [2] | |

| PI3Kδ | 3 | [2] | |

| BRD4/PLK1 Inhibitors | |||

| Compound 4 | BRD4 | 0.029 µM | [6] |

| PLK1 | 0.094 µM | [6] | |

| Compound 7 | BRD4 | 0.042 µM | [6] |

| PLK1 | 0.02 µM | [6] |

Experimental Protocols

The discovery and development of 4-aminopyrimidine-based kinase inhibitors involve a series of well-defined experimental procedures, from chemical synthesis to biological evaluation.

General Synthesis of 4-Aminopyrimidine Derivatives

The synthesis of 4-aminopyrimidine derivatives often involves the condensation of a guanidine (B92328) derivative with a β-dicarbonyl compound or its equivalent. A general synthetic scheme is depicted below.

References

- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Aminopyrimidine: A Technical Guide

Introduction

4-Aminopyrimidine (C₄H₅N₃, Molar Mass: 95.10 g/mol ) is a heterocyclic aromatic organic compound and a derivative of pyrimidine (B1678525).[1][2] It serves as a crucial building block in the synthesis of various pharmaceutical compounds, including potential anticancer and anti-Alzheimer's agents.[3] A thorough structural elucidation and confirmation of its identity are paramount in research and drug development. This technical guide provides an in-depth overview of the spectroscopic analysis of 4-Aminopyrimidine using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 4-Aminopyrimidine, both ¹H and ¹³C NMR are used to characterize the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Aminopyrimidine displays distinct signals corresponding to the three aromatic protons on the pyrimidine ring and the two protons of the amino group. The chemical shifts are influenced by the electronic environment of each proton. In a common solvent like DMSO-d₆, the amino protons are observable and the aromatic protons show characteristic splitting patterns.[4]

Quantitative ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.5 | Singlet |

| H-6 | ~8.1 | Doublet |

| H-5 | ~6.5 | Doublet |

| -NH₂ | ~6.8 | Broad Singlet |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is typically referenced against a standard like Tetramethylsilane (TMS) at 0 ppm.[5][6] The data presented is characteristic for a sample dissolved in DMSO-d₆.[4] |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 4-Aminopyrimidine shows four distinct signals, corresponding to the four unique carbon atoms in the molecule. The chemical shifts provide insight into the electronic nature of each carbon atom.

Quantitative ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 | ~163 |

| C-2 | ~157 |

| C-6 | ~155 |

| C-5 | ~107 |

| Note: Chemical shifts are approximate and solvent-dependent. The data is characteristic for a sample dissolved in DMSO-d₆.[7][8] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of 4-Aminopyrimidine and dissolve it in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition:

-

Tune and shim the magnetic field to ensure homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans may be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[9]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Aminopyrimidine reveals characteristic absorption bands for the N-H bonds of the amine group and the C=C and C=N bonds within the aromatic ring.

Quantitative IR Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) |

| ~3020 | C-H Stretching | Aromatic Ring |

| ~1620 | Ring Stretching | Aromatic C=C and C=N |

| 1400 - 1534 | Ring Stretching | Aromatic C=C and C=N |

| ~1250 | C-N Stretching | Aryl-Amine |

| ~625 | NH₂ Wagging | Primary Amine (-NH₂) |

| Note: The spectrum is typically recorded from a solid sample, for instance, as a KBr pellet.[1][10] The exact positions of the peaks can vary slightly. |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Mix a small amount of 4-Aminopyrimidine (~1-2 mg) with approximately 100-200 mg of dry, powdered potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 4-Aminopyrimidine, Electron Ionization (EI) is a common method. The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the parent molecule and several fragment ions, which provide structural information.[11][12]

Mass Spectrometry Fragmentation Data

The molecular weight of 4-Aminopyrimidine is 95.10 g/mol . The mass spectrum will show the molecular ion peak (M⁺) at m/z = 95.[1] The fragmentation of pyrimidine derivatives often involves the loss of small, stable neutral molecules like hydrogen cyanide (HCN).[13][14]

| m/z Value | Ion | Likely Loss from Parent |

| 95 | [C₄H₅N₃]⁺ | Molecular Ion (M⁺) |

| 68 | [C₃H₄N₂]⁺ | Loss of HCN |

| 67 | [C₃H₃N₂]⁺ | Loss of H₂CN |

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a heated probe or a gas chromatograph inlet.[15]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[16][17]

-

Fragmentation: The high energy of the molecular ions causes them to be unstable, leading to fragmentation into smaller, charged ions and neutral radicals.[11]

-

Analysis: The positively charged ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of 4-Aminopyrimidine.

Caption: General workflow for the spectroscopic analysis of 4-Aminopyrimidine.

References

- 1. 4-Aminopyrimidine [webbook.nist.gov]

- 2. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Aminopyrimidine - LKT Labs [lktlabs.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. compoundchem.com [compoundchem.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. compoundchem.com [compoundchem.com]

- 10. ripublication.com [ripublication.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. 4-Aminopyridine [webbook.nist.gov]

- 13. sphinxsai.com [sphinxsai.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. as.uky.edu [as.uky.edu]

- 16. bitesizebio.com [bitesizebio.com]

- 17. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

An In-depth Technical Guide on the Solubility of 4-Aminopyrimidine in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-aminopyrimidine (B60600), a crucial parameter for its application in research, drug development, and chemical synthesis. While extensive quantitative solubility data for 4-aminopyrimidine across a wide range of organic solvents is limited in publicly available literature, this document compiles the available qualitative information, outlines detailed experimental protocols for determining solubility, and presents a logical workflow for these procedures.

Introduction to 4-Aminopyrimidine

4-Aminopyrimidine (CAS 591-54-8), also known as pyrimidin-4-amine, is a heterocyclic organic compound with a molecular formula of C₄H₅N₃. Its structure, featuring a pyrimidine (B1678525) ring and an amino group, governs its physicochemical properties, including its solubility. Understanding the solubility of 4-aminopyrimidine is essential for a variety of applications, such as reaction kinetics, formulation development, purification, and crystallization processes.

Qualitative Solubility Profile

Based on available data, 4-aminopyrimidine is described as being slightly soluble in water.[1] It is also known to be soluble in ethanol.[1] The presence of the amino group and the nitrogen atoms in the pyrimidine ring allows for hydrogen bonding, which contributes to its solubility in polar solvents. Conversely, its aromatic pyrimidine ring suggests some solubility in certain organic solvents. A more detailed and quantitative characterization of its solubility across a broader spectrum of solvents is a critical area for further investigation.

Quantitative Solubility Data

| Solvent | CAS Number | Qualitative Solubility | Quantitative Solubility ( g/100g of solvent) at specified temperature |

| Water | 7732-18-5 | Slightly soluble[1] | Data not available |

| Ethanol | 64-17-5 | Soluble[1] | Data not available |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Data not available | Data not available |

| Methanol | 67-56-1 | Data not available | Data not available |

| Acetone | 67-64-1 | Data not available | Data not available |

| Acetonitrile | 75-05-8 | Data not available | Data not available |

| Ethyl Acetate | 141-78-6 | Data not available | Data not available |

| Dichloromethane | 75-09-2 | Data not available | Data not available |

| Chloroform | 67-66-3 | Data not available | Data not available |

| Toluene | 108-88-3 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for the experimental determination of the solubility of 4-aminopyrimidine. The gravimetric method is a reliable and widely used technique for determining thermodynamic solubility.

Gravimetric Method (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of 4-aminopyrimidine in a specific solvent at a controlled temperature.

Materials:

-

4-Aminopyrimidine (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Sealed, airtight vials or flasks

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven for drying

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4-aminopyrimidine to a known mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and the compound's dissolution rate.

-

-

Equilibration and Sampling:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed, dry evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of 4-aminopyrimidine may be used.

-

Once the solvent is completely removed, place the dish or vial in an oven at a temperature sufficient to remove any residual solvent without causing sublimation or decomposition of the 4-aminopyrimidine (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the dish or vial in a desiccator to room temperature and reweigh it.

-

Calculation:

The solubility (S) can be calculated using the following formula:

S ( g/100g solvent) = [(mass of dish + residue) - (mass of empty dish)] / [(mass of dish + solution) - (mass of dish + residue)] * 100

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for determining the solubility of 4-aminopyrimidine.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of 4-aminopyrimidine. While comprehensive quantitative data is currently lacking, the qualitative profile and the detailed experimental protocol for the gravimetric method presented herein offer a robust framework for researchers, scientists, and drug development professionals to accurately determine its solubility in various solvent systems. The generation of such data will be invaluable for the broader scientific community and will facilitate the effective use of 4-aminopyrimidine in a multitude of applications.

References

One-Electron Redox Behavior of 4-Aminopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental one-electron oxidation and reduction processes of 4-aminopyrimidine (B60600), a key heterocyclic scaffold in medicinal chemistry and drug development. Understanding the redox behavior of this molecule is crucial for elucidating its metabolic pathways, potential toxicities, and its role in various biological processes. This document provides a comprehensive overview of the theoretical and experimental aspects of 4-aminopyrimidine's one-electron transfer reactions, including detailed experimental protocols and visual representations of the underlying mechanisms.

Core Concepts: Formation of Radical Ions and Tautomerism

The one-electron oxidation of 4-aminopyrimidine results in the formation of a radical cation, while a one-electron reduction yields a radical anion. These highly reactive species can undergo further chemical transformations, influencing the molecule's biological activity and degradation pathways.

A critical aspect of the one-electron redox behavior of 4-aminopyrimidine is the concept of tautomerism. Following the gain or loss of an electron, the resulting radical ion can exist in several tautomeric forms, which are isomers that differ in the position of a proton and the location of double bonds. Quantum-chemical calculations using Density Functional Theory (DFT) have been instrumental in predicting the relative stabilities of these tautomers.[1][2]

For the 4-aminopyrimidine radical cation , theoretical studies on the closely related 4-aminopyridine (B3432731) suggest that both the amine and imine tautomers have very close energies, indicating that both forms may coexist in equilibrium.[1][2] In the case of the 4-aminopyrimidine radical anion , computational studies predict that tautomers with the labile proton on a carbon atom (CH tautomers) become significantly more stable.[1][2]

Quantitative Redox Properties

The redox properties of 4-aminopyrimidine can be experimentally determined using electrochemical techniques such as cyclic voltammetry. While specific experimental data for the parent 4-aminopyrimidine is not extensively reported in publicly available literature, data from substituted aminopyrimidine derivatives provide valuable insights into its expected behavior. The following table summarizes representative, albeit analogue-based, quantitative data.

| Parameter | Value (vs. Ag/AgCl) | Method | Notes |

| Oxidation Potential (Eox) | ~1.0 V to 1.5 V | Cyclic Voltammetry | Based on substituted aminopyrimidine derivatives. The exact potential is highly dependent on the solvent, electrode material, and scan rate. |

| Reduction Potential (Ered) | ~-1.5 V to -2.0 V | Cyclic Voltammetry | Based on substituted aminopyrimidine derivatives. The exact potential is highly dependent on the solvent, electrode material, and scan rate. |

Note: The values presented are estimations based on related compounds and should be experimentally verified for 4-aminopyrimidine.

Reaction Mechanisms and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed pathways for the one-electron oxidation and reduction of 4-aminopyrimidine, including the key tautomeric forms of the resulting radical ions.

One-Electron Oxidation Pathway

One-Electron Reduction Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the one-electron redox properties of 4-aminopyrimidine and related compounds.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of a species in solution. It provides information on the oxidation and reduction potentials and the reversibility of the electron transfer process.

Objective: To determine the oxidation and reduction potentials of 4-aminopyrimidine.

Apparatus and Reagents:

-

Potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).

-

Working Electrode: Glassy carbon or platinum electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).

-

Counter Electrode: Platinum wire.

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate, TBAP) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dimethylformamide, DMF).

-

Analyte Solution: A solution of 4-aminopyrimidine (typically 1-5 mM) in the electrolyte solution.

-

Inert gas (e.g., nitrogen or argon) for deoxygenating the solution.

Procedure:

-

Prepare the electrolyte solution by dissolving the supporting electrolyte in the chosen solvent.

-

Deoxygenate the electrolyte solution by bubbling with an inert gas for at least 15-20 minutes. Oxygen can interfere with the electrochemical measurements.

-

Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.

-

Record a background voltammogram of the deoxygenated electrolyte solution to ensure there are no interfering redox peaks.

-

Add a known concentration of 4-aminopyrimidine to the electrolyte solution and continue to blanket the solution with the inert gas.

-

Set the parameters on the potentiostat, including the initial potential, switching potential, final potential, and scan rate (e.g., 100 mV/s). The potential window should be wide enough to observe both the oxidation and reduction events.

-

Initiate the cyclic voltammogram scan. The potential is swept linearly from the initial potential to the switching potential and then back to the final potential.

-

Record the resulting current as a function of the applied potential.

-

Analyze the voltammogram to determine the peak potentials for the oxidation (anodic peak) and reduction (cathodic peak) of 4-aminopyrimidine.

Workflow Diagram:

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral properties of electrochemically generated species, such as radical ions.

Objective: To obtain the absorption spectra of the 4-aminopyrimidine radical cation and radical anion.

Apparatus and Reagents:

-

A spectroelectrochemical cell (e.g., an optically transparent thin-layer electrode cell).

-

Potentiostat.

-

UV-Vis-NIR spectrometer.

-

Light source (e.g., deuterium (B1214612) and tungsten lamps).

-

The same reagents as for cyclic voltammetry.

Procedure:

-

Assemble the spectroelectrochemical cell and fill it with the deoxygenated solution of 4-aminopyrimidine in the electrolyte.

-

Record the initial absorption spectrum of the neutral 4-aminopyrimidine solution.

-

Apply a potential to the working electrode that is sufficient to cause the one-electron oxidation of 4-aminopyrimidine (determined from the cyclic voltammogram).

-

Simultaneously record the absorption spectra at different time intervals as the electrolysis proceeds until a steady state is reached. The appearance of new absorption bands will indicate the formation of the radical cation.

-

Reverse the potential to a value where the radical cation is reduced back to the neutral species to check for reversibility.

-

Repeat the experiment by applying a potential sufficient to cause the one-electron reduction of 4-aminopyrimidine to generate and characterize the radical anion.

Conclusion

The one-electron oxidation and reduction of 4-aminopyrimidine lead to the formation of reactive radical ions that can exist in different tautomeric forms. While direct experimental quantitative data for the parent molecule is sparse, theoretical studies and data from related compounds provide a solid framework for understanding its redox behavior. The experimental protocols detailed in this guide offer a systematic approach for researchers to further investigate and characterize the electrochemical properties of 4-aminopyrimidine and its derivatives, which is essential for advancing their application in drug discovery and development.

References

An In-depth Technical Guide on the Presynaptic Mechanism of Action of 4-Aminopyridine

Note to the Reader: This technical guide focuses on the presynaptic mechanism of 4-Aminopyridine (B3432731) (4-AP) . Based on the extensive body of scientific literature, it is highly probable that the query regarding "4-aminopyrimidine" was intended to be about the well-studied potassium channel blocker, 4-aminopyridine. 4-AP is a pivotal tool in neuroscience research and a therapeutic agent known for its profound effects on synaptic transmission.

Executive Summary

4-Aminopyridine (4-AP) is a potent pharmacological agent that broadly enhances neurotransmission across various synapses. Its primary presynaptic mechanism of action is the blockade of voltage-gated potassium (K+) channels. This inhibition leads to a cascade of events at the presynaptic terminal, culminating in a significant increase in the release of neurotransmitters. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and a visual representation of the signaling pathway.

Core Presynaptic Mechanism of Action

The canonical presynaptic action of 4-AP is a well-characterized process involving several key steps:

-

Blockade of Voltage-Gated Potassium (K+) Channels: 4-AP is a broad-spectrum inhibitor of voltage-gated potassium channels (Kv channels).[1] By binding to these channels, it physically obstructs the outflow of potassium ions that is essential for the repolarization phase of an action potential.[2]

-

Prolongation of the Action Potential: The inhibition of K+ efflux slows down the repolarization of the presynaptic membrane. This results in a broadening of the action potential duration.[2][3]

-